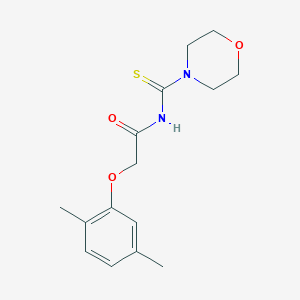![molecular formula C16H14N2 B261539 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole](/img/structure/B261539.png)
2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole, also known as MAV, is a synthetic compound that belongs to the indole family. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
Mécanisme D'action
The mechanism of action of 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole is not fully understood. However, it has been suggested that 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole also inhibits bacterial growth by disrupting cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects
2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole has been shown to have a low toxicity profile in vitro and in vivo. It does not exhibit significant cytotoxicity against normal human cells, indicating its potential as a selective anticancer agent. In addition, 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole include its synthetic accessibility, low toxicity, and potential as a selective anticancer agent. However, its limitations include its low solubility and stability, which may affect its efficacy in vivo. Further studies are needed to optimize the formulation and delivery of 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole for clinical use.
Orientations Futures
For 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole research include the optimization of its synthesis and formulation, as well as the evaluation of its efficacy in preclinical and clinical studies. In addition, the potential applications of 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole in material science, such as its use as a fluorescent probe or in the development of optoelectronic devices, should be explored. Overall, 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole has the potential to be a valuable tool in various fields of research, and further studies are needed to fully understand its properties and applications.
Méthodes De Synthèse
The synthesis of 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole involves the reaction of 3-acetylindole with pyridine-3-boronic acid, followed by Suzuki-Miyaura coupling with 3-bromostyrene. The final product is obtained by demethylation of the intermediate compound using boron tribromide. The synthesis of 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole has been optimized to increase yield and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, prostate, and lung cancer. 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole also has potential as an antimicrobial agent, with activity against both gram-positive and gram-negative bacteria.
Propriétés
Nom du produit |
2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole |
|---|---|
Formule moléculaire |
C16H14N2 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2-methyl-3-(1-pyridin-3-ylethenyl)-1H-indole |
InChI |
InChI=1S/C16H14N2/c1-11(13-6-5-9-17-10-13)16-12(2)18-15-8-4-3-7-14(15)16/h3-10,18H,1H2,2H3 |
Clé InChI |
PBDUQCQMQMXIJG-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(=C)C3=CN=CC=C3 |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)C(=C)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B261457.png)


![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)
![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261463.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B261466.png)



![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)



